molecular formula C17H16BrNO2 B4031295 4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B4031295
M. Wt: 346.2 g/mol
InChI Key: KMFAKERLKMDQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.03644 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Profile

Aminoalkanol derivatives of similar tricyclic dione compounds have been prepared and evaluated for their affinities at beta-adrenoceptors, exhibiting modest affinities for these receptors, indicating potential applications in pharmacological research (Kossakowski & Wojciechowska, 2006). Additionally, the pharmacological activities of urea and thiourea derivatives of related compounds on animal central nervous systems and their antimicrobial activities against various bacteria and fungi have been studied, showing a broad spectrum of applications in developing new therapeutic agents (Struga et al., 2007).

Spectroscopic and Computational Investigations

The molecular structure, vibrational frequencies, and theoretical analyses using DFT methods have been performed on derivatives of similar tricyclic diones, providing insights into the molecular stability, charge transfer, and potential applications in non-linear optics and molecular docking studies (Renjith et al., 2014). These studies are crucial for understanding the electronic properties and reactivity of such compounds.

Synthesis and Structural Analysis

Research on the synthesis of oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives of similar compounds highlights the versatility and reactivity of these tricyclic diones, suggesting their potential utility in synthetic organic chemistry and material science (Kossakowski & Wojciechowska, 2006). The structural analysis and synthesis methodologies developed can be applied to a wide range of similar compounds for various scientific applications.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been examined, with some compounds exhibiting significant activity against a variety of microorganisms. This research opens up possibilities for developing new antimicrobial agents (Stefanska et al., 2009).

Properties

IUPAC Name

4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-2-9-8-12(18)5-6-13(9)19-16(20)14-10-3-4-11(7-10)15(14)17(19)21/h3-6,8,10-11,14-15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFAKERLKMDQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.